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Compound of Interest

Compound Name: N-Phenyldiethanolamine

Cat. No.: B092416 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for N-
Phenyldiethanolamine, a compound of interest in various chemical and pharmaceutical

applications. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Spectroscopic Data Summary
The spectroscopic data for N-Phenyldiethanolamine is summarized below, providing a quick

reference for its characteristic spectral features.

¹H NMR Data

The proton NMR spectrum reveals the number of different kinds of protons and their immediate

chemical environment.
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Signal
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1 ~7.2 Multiplet 2H Ar-H (meta)

2 ~6.7 Multiplet 3H
Ar-H (ortho,

para)

3 ~3.8 Triplet 4H -N-CH₂-

4 ~3.6 Triplet 4H -CH₂-OH

5 ~2.5 Singlet (broad) 2H -OH

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Signal Chemical Shift (δ) ppm Assignment

1 ~148 Ar-C (quaternary, C-N)

2 ~129 Ar-CH (meta)

3 ~117 Ar-CH (para)

4 ~113 Ar-CH (ortho)

5 ~61 -CH₂-OH

6 ~55 -N-CH₂-

The IR spectrum highlights the functional groups present in N-Phenyldiethanolamine.
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3450 Strong, Broad O-H stretch (alcohol)

3000-3100 Medium C-H stretch (aromatic)

2850-2950 Medium C-H stretch (aliphatic)

1590-1610 Strong C=C stretch (aromatic ring)

1490-1510 Strong C=C stretch (aromatic ring)

1350-1450 Medium C-N stretch (aromatic amine)

1000-1100 Strong C-O stretch (primary alcohol)

740-760 Strong
C-H bend (ortho-disubstituted

benzene)

680-700 Strong
C-H bend (monosubstituted

benzene)

The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity Proposed Fragment

181 Moderate [M]⁺ (Molecular Ion)

150 High [M - CH₂OH]⁺

132 Moderate [M - CH₂OH - H₂O]⁺

120 Moderate [C₆H₅N(CH₂)₂]⁺

106 High [C₆H₅NCH₃]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Sample Preparation: Approximately 10-20 mg of N-Phenyldiethanolamine was dissolved in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Data

was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a

frequency of 100 MHz. The spectrum was obtained with broadband proton decoupling, a

spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Sample Preparation: A small amount of solid N-Phenyldiethanolamine was finely ground

with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed

into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared

spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the KBr pellet was also recorded and subtracted from

the sample spectrum.

Sample Introduction: A dilute solution of N-Phenyldiethanolamine in methanol was

introduced into the mass spectrometer via direct infusion.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer,

scanning a mass-to-charge (m/z) range of 50-500.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Phenyldiethanolamine.
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Spectroscopic Analysis Workflow

The proposed electron ionization fragmentation pathway for N-Phenyldiethanolamine is

depicted below.
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N-Phenyldiethanolamine
[C₁₀H₁₅NO₂]⁺

m/z = 181

[M - CH₂OH]⁺
m/z = 150

- CH₂OH

[M - CH₂OH - H₂O]⁺
m/z = 132

- H₂O

[C₆H₅N(CH₂)₂]⁺
m/z = 120

- CH₂O

[C₆H₅NCH₃]⁺
m/z = 106

- CH₂

[C₆H₅]⁺
m/z = 77

- HCN
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Proposed MS Fragmentation

To cite this document: BenchChem. [Spectroscopic data analysis of N-Phenyldiethanolamine
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092416#spectroscopic-data-analysis-of-n-
phenyldiethanolamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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